In-Depth Technical Guide: Synthesis and Characterization of Phosphorous Acid Trioleyl Ester
In-Depth Technical Guide: Synthesis and Characterization of Phosphorous Acid Trioleyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phosphorous acid trioleyl ester, also known as trioleyl phosphite. This document details the common synthetic routes and the analytical techniques typically employed for its characterization, addressing the core requirements of professionals in research and development.
Introduction
Phosphorous acid trioleyl ester (Trioleyl Phosphite) is an organic phosphite ester with the chemical formula C₅₄H₁₀₅O₃P. It consists of a central phosphorus atom bonded to three oleyl groups through ester linkages. The oleyl group is derived from oleyl alcohol, an 18-carbon unsaturated fatty alcohol. Due to its long, hydrophobic alkyl chains, trioleyl phosphite exhibits distinct physical and chemical properties, making it a subject of interest in various chemical applications, including as a stabilizer, antioxidant, and a synthetic intermediate.
Table 1: Physicochemical Properties of Trioleyl Phosphite
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₀₅O₃P | [1] |
| Molecular Weight | 833.4 g/mol | [1] |
| IUPAC Name | tris[(9E)-octadec-9-en-1-yl] phosphite | [1] |
| CAS Number | 13023-13-7 | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
Synthesis of Trioleyl Phosphite
The synthesis of trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol. This reaction is a standard method for the formation of phosphite esters. An alternative approach involves the transesterification of a simpler trialkyl phosphite with oleyl alcohol.
Synthesis via Phosphorus Trichloride
The most common and direct method for synthesizing trioleyl phosphite involves the reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions.
Caption: General workflow for the synthesis of trioleyl phosphite.
Experimental Protocol (Generalized):
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Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleyl alcohol (3.0 equivalents) and a suitable inert solvent (e.g., toluene, hexane). An amine base, such as triethylamine or pyridine (3.0-3.3 equivalents), is added to the flask[4]. The flask is cooled in an ice-water bath to 0-5°C.
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Reaction: Phosphorus trichloride (1.0 equivalent), dissolved in the same inert solvent, is added dropwise to the stirred solution of oleyl alcohol and base over a period of 1-2 hours, maintaining the temperature below 10°C.
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Work-up: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trioleyl phosphite. Due to its high molecular weight and potential for decomposition at high temperatures, purification by distillation may be challenging. Other purification techniques like column chromatography may be employed if necessary.
Table 2: Representative Reaction Parameters for Trialkyl Phosphite Synthesis
| Parameter | Condition | Rationale | Reference |
| Stoichiometry (Alcohol:PCl₃:Base) | 3 : 1 : 3-3.3 | Ensures complete reaction of PCl₃ and neutralization of HCl. | [4] |
| Solvent | Inert (e.g., Toluene, Hexane) | Provides a medium for the reaction and facilitates temperature control. | [3][5] |
| Base | Tertiary Amine (e.g., Triethylamine) | Acts as an acid scavenger to prevent side reactions. | [6] |
| Temperature | 0-10°C (addition), Room Temp (stirring) | Controls the exothermic reaction and minimizes side product formation. | [7] |
| Purification | Filtration, Washing, Solvent Removal | Removes byproducts and isolates the desired product. | [3][8] |
Synthesis via Transesterification
An alternative route to trioleyl phosphite is through the transesterification of a lower molecular weight trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) with oleyl alcohol. This reaction is typically catalyzed by a base, such as sodium methoxide, and driven to completion by the removal of the lower boiling point alcohol byproduct.
Caption: Transesterification route for the synthesis of trioleyl phosphite.
Characterization of Trioleyl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trioleyl phosphite.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oleyl group. These include signals for the terminal methyl group, the long methylene chain, the protons adjacent to the oxygen atom, and the vinylic protons of the double bond.
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¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key signals would include those for the carbons of the double bond, the carbon attached to the oxygen, the long aliphatic chain, and the terminal methyl group. A ¹³C NMR spectrum for trioleyl phosphite has been reported to be available from Tokyo Kasei Kogyo Company, Ltd.[1].
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³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the ³¹P NMR spectrum. For triethyl phosphite, this signal appears around +139 ppm[6]. A similar chemical shift is expected for trioleyl phosphite.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Trioleyl Phosphite (based on oleyl alcohol and general phosphite ester data)
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| -CH=CH- | ~5.34 | ~129-130 |
| -CH₂-O-P | ~3.9-4.1 (multiplet) | ~62-64 |
| -CH₂-CH= | ~2.01 | ~27 |
| -(CH₂)n- | ~1.2-1.4 | ~22-32 |
| -CH₃ | ~0.88 (triplet) | ~14 |
Note: These are estimated values and may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in trioleyl phosphite. Key expected absorption bands are listed below.
Table 4: Expected IR Absorption Bands for Trioleyl Phosphite
| Functional Group | Expected Wavenumber (cm⁻¹) |
| P-O-C stretch | 1020-1050 (strong) |
| C-H stretch (alkane) | 2850-2960 |
| C=C stretch (alkene) | ~1650 |
| =C-H stretch (alkene) | ~3005 |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of trioleyl phosphite and to study its fragmentation patterns. The expected exact mass is 832.7801 g/mol [1].
Conclusion
The synthesis of phosphorous acid trioleyl ester can be effectively achieved through the reaction of phosphorus trichloride with oleyl alcohol in the presence of a base, or via a transesterification reaction. While detailed, specific experimental protocols and complete characterization data for trioleyl phosphite are not widely published, established methods for the synthesis and characterization of analogous trialkyl phosphites provide a strong framework for its preparation and analysis. The characterization is typically accomplished using a suite of spectroscopic techniques, including ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and characterization of this long-chain phosphite ester.
References
- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trioleyl Phosphite 13023-13-7 | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
